molecular formula C5H13ClNO4P B589030 Glufosinate-d3 Hydrochloride CAS No. 1323254-05-2

Glufosinate-d3 Hydrochloride

Cat. No.: B589030
CAS No.: 1323254-05-2
M. Wt: 220.60 g/mol
InChI Key: GCZPTWOGXDBENT-NIIDSAIPSA-N
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Description

Glufosinate-d3 (hydrochloride) is a deuterated form of glufosinate, a broad-spectrum herbicide. It is primarily used as an internal standard for the quantification of glufosinate by gas chromatography or liquid chromatography-mass spectrometry. The compound is a racemic mixture of L-phosphinothricin, a phytotoxic compound, and D-phosphinothricin, its inactive enantiomer .

Mechanism of Action

Target of Action

Glufosinate-d3 Hydrochloride primarily targets glutamine synthetase (GS) , an enzyme crucial for nitrogen metabolism in plants. GS catalyzes the conversion of glutamate and ammonia to glutamine, a vital process for nitrogen assimilation and detoxification of ammonia .

Mode of Action

this compound acts as an irreversible inhibitor of GS. By binding to the active site of GS, it prevents the enzyme from catalyzing the formation of glutamine. This inhibition leads to the accumulation of ammonia and disruption of nitrogen metabolism . Additionally, the inhibition of GS triggers the production of reactive oxygen species (ROS), which causes oxidative stress and cellular damage .

Biochemical Pathways

The inhibition of GS by this compound affects several biochemical pathways:

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME):

Result of Action

The molecular and cellular effects of this compound include:

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of this compound:

: Cayman Chemical : MedChemExpress : ResearchGate : SCBT

Biochemical Analysis

Biochemical Properties

Glufosinate-d3 Hydrochloride plays a significant role in biochemical reactions by inhibiting glutamine synthetase enzymes, specifically GS1 and GS2 . These enzymes are essential for nitrogen metabolism in plants. The inhibition of glutamine synthetase by this compound leads to the accumulation of ammonium, which is toxic to plant cells . This compound interacts with various biomolecules, including enzymes and proteins involved in nitrogen metabolism, disrupting their normal function and leading to the inhibition of photosynthesis in plants .

Cellular Effects

This compound affects various types of cells and cellular processes. In plant cells, it inhibits the function of glutamine synthetase, leading to the accumulation of toxic levels of ammonium . This disruption in nitrogen metabolism affects cell signaling pathways, gene expression, and cellular metabolism. The inhibition of glutamine synthetase by this compound results in the disruption of photosynthesis, leading to the death of plant cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of glutamine synthetase enzymes (GS1 and GS2) . This inhibition occurs through the binding of this compound to the active site of the enzyme, preventing the conversion of glutamate and ammonium to glutamine . This leads to the accumulation of ammonium, which is toxic to cells. The inhibition of glutamine synthetase also affects gene expression, leading to changes in the expression of genes involved in nitrogen metabolism and photosynthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that this compound is stable under certain conditions, but can degrade over time, leading to changes in its effectiveness . Long-term exposure to this compound can result in persistent inhibition of glutamine synthetase and disruption of cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant toxicity . Threshold effects have been observed, where a certain dosage level leads to a marked increase in toxicity. High doses of this compound can result in adverse effects, including disruption of nitrogen metabolism and cellular function .

Metabolic Pathways

This compound is involved in metabolic pathways related to nitrogen metabolism. It interacts with enzymes such as glutamine synthetase, leading to the inhibition of the conversion of glutamate and ammonium to glutamine . This disruption in nitrogen metabolism affects metabolic flux and metabolite levels, leading to the accumulation of toxic levels of ammonium .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement within the cell . The localization and accumulation of this compound within specific cellular compartments can influence its activity and effectiveness .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the inhibition of glutamine synthetase and the disruption of nitrogen metabolism within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of glufosinate-d3 (hydrochloride) involves the incorporation of deuterium atoms into the glufosinate molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer.

Industrial Production Methods: Industrial production of glufosinate-d3 (hydrochloride) involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes steps such as deuterium exchange reactions, purification through chromatography, and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Glufosinate-d3 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it back to its precursor forms.

    Substitution: Deuterium atoms can be replaced with hydrogen or other substituents under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the desired substituent but often involve catalysts and specific solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various deuterated derivatives .

Scientific Research Applications

Glufosinate-d3 (hydrochloride) has several scientific research applications, including:

Comparison with Similar Compounds

    Glyphosate: Another broad-spectrum herbicide that inhibits a different enzyme, 5-enolpyruvylshikimate-3-phosphate synthase.

    Bialaphos: A herbicide similar to glufosinate but with a different molecular structure and mode of action.

Uniqueness: Glufosinate-d3 (hydrochloride) is unique due to its deuterated form, which makes it particularly useful as an internal standard in analytical chemistry. Its mode of action, involving the inhibition of glutamine synthetase and the production of reactive oxygen species, also sets it apart from other herbicides .

Properties

IUPAC Name

2-amino-4-[hydroxy(trideuteriomethyl)phosphoryl]butanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12NO4P.ClH/c1-11(9,10)3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8)(H,9,10);1H/i1D3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZPTWOGXDBENT-NIIDSAIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(CCC(C(=O)O)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])P(=O)(CCC(C(=O)O)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClNO4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glufosinate-d3 Hydrochloride
Reactant of Route 2
Glufosinate-d3 Hydrochloride
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Glufosinate-d3 Hydrochloride
Reactant of Route 4
Glufosinate-d3 Hydrochloride
Reactant of Route 5
Glufosinate-d3 Hydrochloride
Reactant of Route 6
Glufosinate-d3 Hydrochloride

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